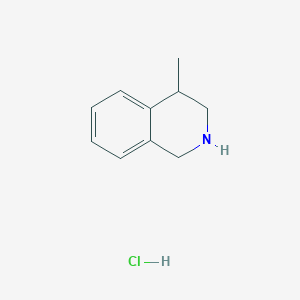
4-甲基-1,2,3,4-四氢异喹啉盐酸盐
描述
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of the tetrahydroisoquinoline (THIQ) family, which is a group of compounds known for their diverse pharmacological activities. The THIQ scaffold is a bicyclic structure consisting of a benzene ring fused to a heterocyclic ring containing nitrogen. The 4-methyl group indicates a methyl substituent at the fourth position of the isoquinoline ring.
Synthesis Analysis
The synthesis of THIQ derivatives often involves methods such as the Bischler-Napieralski reaction, Pummerer reaction, and various reduction steps. For instance, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, a related compound, was achieved through acylation, Bischler-Napieralski reaction, reduction, and salt formation with muriatic acid . Another example is the synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline from phenethylamine through acetylation, cyclization, and reduction . These methods highlight the versatility of synthetic approaches for THIQ derivatives.
Molecular Structure Analysis
The molecular structure of THIQ derivatives has been characterized using various analytical techniques. For example, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined by X-ray crystallography, and the compound was found to have an S configuration . Similarly, the crystal structure of a related compound provided insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
THIQ derivatives can undergo a range of chemical reactions due to their reactive sites, such as the nitrogen in the heterocyclic ring and any substituents present on the rings. The presence of a hydroxymethyl substituent in 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline suggests potential for hydrogen-bond donor interactions, which could be relevant in enzyme inhibition . Additionally, the introduction of various substituents can significantly alter the binding affinity and selectivity of THIQ derivatives towards biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of THIQ derivatives are influenced by their molecular structure. For instance, the presence of substituents such as hydroxyl, methoxy, or methyl groups can affect the compound's solubility, stability, and reactivity. The optical properties, such as optical rotation, are also characteristic of these compounds, as seen in the determination of the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride . The NMR and IR spectra provide detailed information about the molecular structure and the nature of the substituents .
科学研究应用
神经退行性疾病
4-甲基-1,2,3,4-四氢异喹啉盐酸盐已被研究用于其在神经退行性疾病中的潜在作用。据推测,内源性单胺氧化酶(MAO)抑制剂如1-甲基-1,2,3,4-四氢异喹啉可能在控制神经递质功能和防止脑部MAO活性相关的神经毒性方面发挥作用 . 此外,1-甲基-1,2,3,4-四氢异喹啉(1-MeTIQ)是一种与4-甲基-1,2,3,4-四氢异喹啉盐酸盐相关的内源性化合物,已被描述为可以预防某些神经毒素的神经毒性作用,并且是在大脑中酶促形成的 . 该化合物表现出神经保护活性,并且在大鼠全身给药后显示出抗抑郁样作用 .
帕金森病
在帕金森病(PD)的背景下,研究表明1-甲基-1,2,3,4-四氢异喹啉可以诱导路易小体的形成 ,这是PD的特征。此外,它已被研究用于其对突触前多巴胺转运蛋白(DAT)的影响及其潜在的防止帕金森病作用 .
生物相互作用抑制剂
该化合物也已被探索用于其作为生物相互作用抑制剂的用途。例如,已设计出基于THIQ的小分子抑制剂来靶向PD-1/PD-L1蛋白-蛋白相互作用(PPI),这在免疫治疗中具有重要意义 .
感染性病原体
异喹啉生物碱及其衍生物如THIQ对各种感染性病原体表现出不同的生物活性 . 含有生物碱的THIQ核在自然界中分布广泛,是异喹啉生物碱家族的重要组成部分 .
作用机制
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) can interact with the agonistic conformation of dopamine (DA) receptors. It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation. 1MeTIQ inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
安全和危害
未来方向
属性
IUPAC Name |
4-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-6-11-7-9-4-2-3-5-10(8)9;/h2-5,8,11H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIBBSJVOAXLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548080 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111661-47-3 | |
| Record name | 4-Methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



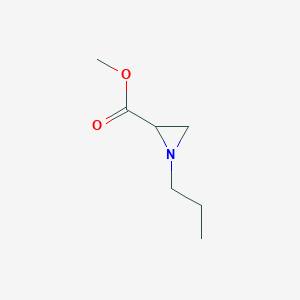
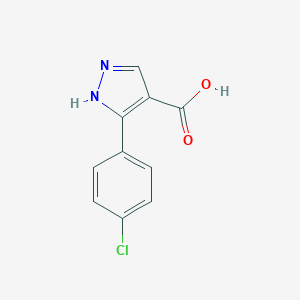
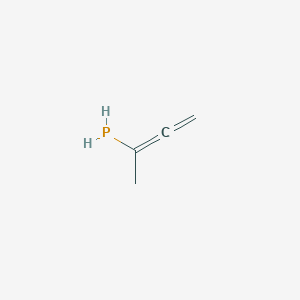

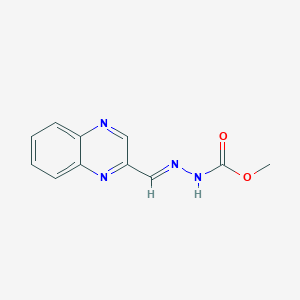
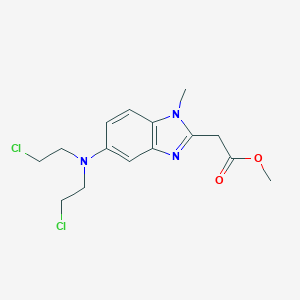
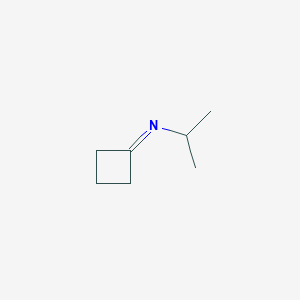
![3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B144594.png)

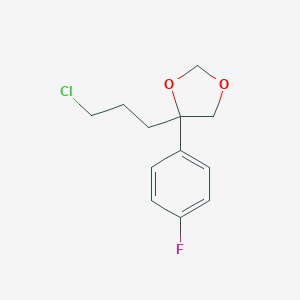
![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)
